molecular formula C16H18FN5O2S B2442795 4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide CAS No. 1286699-68-0

4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B2442795
CAS No.: 1286699-68-0
M. Wt: 363.41
InChI Key: ABNSDJQJKWCWQJ-UHFFFAOYSA-N
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Description

4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, piperazine, and isothiazole derivatives. The synthesis may involve:

    Step 1: Formation of 4-(4-fluorophenyl)piperazine through a nucleophilic substitution reaction between 4-fluoroaniline and piperazine.

    Step 2: Coupling of 4-(4-fluorophenyl)piperazine with an isothiazole derivative to form the desired compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure, with the use of appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzyme activity.

    Modulate Receptor Function: Affect signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(4-phenylpiperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide
  • 4-amino-5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide

Uniqueness

4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical properties. The fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-8-6-21(7-9-22)11-4-2-10(17)3-5-11/h2-5H,6-9,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNSDJQJKWCWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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